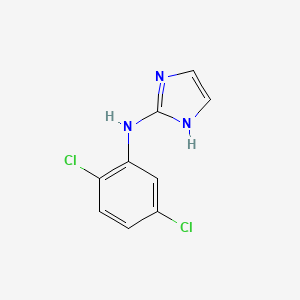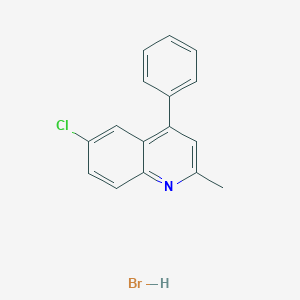![molecular formula C11H10N4O B14351945 1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one CAS No. 90691-76-2](/img/structure/B14351945.png)
1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one is a heterocyclic compound that belongs to the class of tetrazines Tetrazines are known for their unique structural properties, which include a six-membered aromatic ring containing four nitrogen atoms
Preparation Methods
The synthesis of 1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one typically involves the reaction of isoquinoline derivatives with tetrazine precursors. One common method involves the cyclization of an appropriate isoquinoline derivative with a tetrazine compound under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. This is often achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored for drug development. It may serve as a lead compound for designing new pharmaceuticals.
Industry: In materials science, the compound is used in the development of photoactive materials and sensors.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrazine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which influence its binding affinity and specificity. These interactions can modulate the activity of biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one include other tetrazine derivatives such as:
1,2,4,5-Tetrazine: A simpler tetrazine compound with a similar nitrogen-rich aromatic ring.
3,6-Dithienyltetrazine: A tetrazine derivative with thiophene substituents, used in materials science for its electronic properties.
Arylvinyl Tetrazines: Tetrazine derivatives with aryl and vinyl groups, studied for their photoluminescent properties.
The uniqueness of this compound lies in its specific isoquinoline-tetrazine fusion, which imparts distinct chemical and biological properties compared to other tetrazine derivatives.
Properties
CAS No. |
90691-76-2 |
|---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1-methyl-2H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one |
InChI |
InChI=1S/C11H10N4O/c1-14-10-6-8-4-2-3-5-9(8)11(16)15(10)13-7-12-14/h2-7H,1H3,(H,12,13) |
InChI Key |
XSBJHRUJBZCLHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC3=CC=CC=C3C(=O)N2N=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


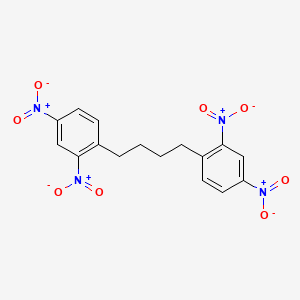
![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)
![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)

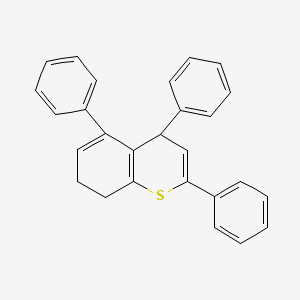
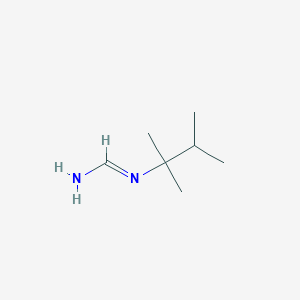
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
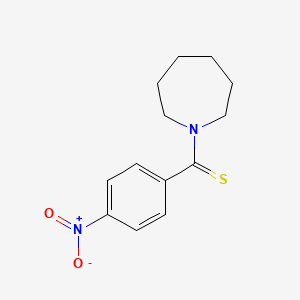
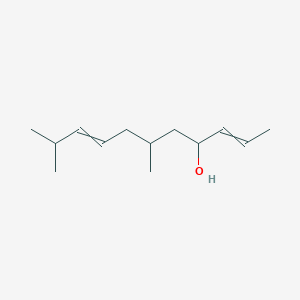

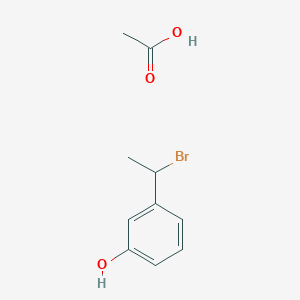
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)
